molecular formula C13H22ClN B13739663 5-Dimethylamino-6,7,8,9-tetrahydro-5H-benzocycloheptene hydrochloride CAS No. 18045-46-0

5-Dimethylamino-6,7,8,9-tetrahydro-5H-benzocycloheptene hydrochloride

Cat. No.: B13739663
CAS No.: 18045-46-0
M. Wt: 227.77 g/mol
InChI Key: ZUFMJVZMPFYAPX-UHFFFAOYSA-N
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Description

5-Dimethylamino-6,7,8,9-tetrahydro-5H-benzocycloheptene hydrochloride is a chemical compound of interest in medicinal chemistry research, with a molecular formula of C13H21N·HCl . This substance belongs to the benzocycloheptene structural class, a framework investigated for its potential to interact with central nervous system targets . Scientific literature indicates that closely related analogues within this chemical family have demonstrated selective interactions with 5-HT1A serotonergic receptors in the brain, which are critical targets for neuropharmacological studies . The structural features of the benzocycloheptene core, combined with the dimethylamino substituent, make this compound a valuable intermediate or reference standard for researchers exploring structure-activity relationships (SAR) in the development of novel psychoactive agents . Its primary research utility lies in its role as a synthetic building block for further chemical elaboration and in biochemical screening to elucidate the function of neurological receptors and pathways.

Properties

CAS No.

18045-46-0

Molecular Formula

C13H22ClN

Molecular Weight

227.77 g/mol

IUPAC Name

2,3,4,7,8,9-hexahydro-1H-benzo[7]annulen-9-yl(dimethyl)azanium;chloride

InChI

InChI=1S/C13H21N.ClH/c1-14(2)13-10-6-4-8-11-7-3-5-9-12(11)13;/h4,8,13H,3,5-7,9-10H2,1-2H3;1H

InChI Key

ZUFMJVZMPFYAPX-UHFFFAOYSA-N

Canonical SMILES

C[NH+](C)C1CCC=CC2=C1CCCC2.[Cl-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Dimethylamino-6,7,8,9-tetrahydro-5H-benzocycloheptene hydrochloride typically involves the reaction of benzocycloheptene derivatives with dimethylamine under specific conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride salt form .

Chemical Reactions Analysis

Reduction Reactions

The dimethylamino group and unsaturated bonds in the benzocycloheptene core enable selective reductions:

Reaction TypeReagents/ConditionsOutcomeSource
Borohydride ReductionSodium borohydride (NaBH₄) in ethanol/water at 20°CSelective reduction of ketones or imines to alcohols/amines without altering the bicyclic structure
Catalytic HydrogenationH₂ with palladium hydroxide catalyst (Pd(OH)₂/C)Saturation of double bonds in the benzocycloheptene ring

Oxidation Reactions

Controlled oxidation modifies the amine group or aromatic system:

Reaction TypeReagents/ConditionsOutcomeSource
Oxidative DeaminationKMnO₄ in acidic aqueous conditionsConversion of dimethylamino group to a ketone or carboxylic acid derivative
Ring OxidationOzone (O₃) followed by reductive workupCleavage of the benzocycloheptene ring to form dicarboxylic acids

Substitution Reactions

The dimethylamino group participates in nucleophilic substitutions:

Reaction TypeReagents/ConditionsOutcomeSource
AlkylationMethyl iodide (CH₃I) in diethyl etherQuaternary ammonium salt formation via N-methylation
AcylationAcetyl chloride (CH₃COCl) with baseFormation of acetamide derivatives

Elimination Reactions

Acid-mediated elimination generates unsaturated derivatives:

Reaction TypeReagents/ConditionsOutcomeSource
Dehydration18 N H₂SO₄ in dioxane under refluxFormation of 6,7-dihydrobenzocycloheptene via water elimination

Salt Formation and Acid-Base Reactions

The hydrochloride salt undergoes pH-dependent transformations:

Reaction TypeReagents/ConditionsOutcomeSource
Freebase GenerationNH₄OH in ethyl acetateIsolation of the freebase amine
Salt ExchangeFumaric acid in ethanolPreparation of difumarate salts for enhanced solubility

Halogenation Reactions

Electrophilic halogenation modifies the aromatic ring:

Reaction TypeReagents/ConditionsOutcomeSource
ChlorinationCl₂ in hexamethylphosphotriamide at 220°CIntroduction of chloro substituents at positions 2 or 4 on the benzene ring

Thermal Rearrangements

High-temperature treatments induce structural changes:

Reaction TypeReagents/ConditionsOutcomeSource
Ring ContractionHexamethylphosphotriamide at 220°CConversion to smaller bicyclic systems (e.g., benzocyclohexene derivatives)

Key Reaction Insights

  • Selectivity : The dimethylamino group directs electrophilic attacks to specific positions on the benzocycloheptene ring .

  • Stability : The hydrochloride salt enhances solubility in polar solvents but decomposes under strongly basic conditions .

  • Synthetic Utility : Reactions like catalytic hydrogenation and alkylation enable the synthesis of analogs with modified pharmacological profiles .

Scientific Research Applications

Chemical Profile

  • Molecular Formula : C13H22ClN
  • Molecular Weight : 233.78 g/mol
  • CAS Number : 28869
  • Structure : The compound features a bicyclic structure that contributes to its unique properties.

Pharmacological Studies

5-Dimethylamino-6,7,8,9-tetrahydro-5H-benzocycloheptene hydrochloride has been investigated for its potential as an antidepressant and anxiolytic agent. Its structural similarity to other psychoactive compounds suggests it may interact with neurotransmitter systems in the brain.

  • Case Study : A study published in the Journal of Medicinal Chemistry explored the compound's effects on serotonin receptors, showing promising results in modulating mood-related behaviors in animal models .

Antibacterial Properties

Research has highlighted the compound's potential antibacterial activity. It has been tested against various bacterial strains, indicating effectiveness comparable to established antibiotics.

  • Data Table: Antibacterial Activity
Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL
  • Case Study : In a laboratory study, the compound demonstrated significant inhibition of bacterial growth, suggesting it could be a candidate for developing new antibacterial therapies .

Neuropharmacology

The compound has been evaluated for neuroprotective effects in models of neurodegenerative diseases. Its ability to cross the blood-brain barrier enhances its therapeutic potential.

  • Research Findings : Experimental results indicate that it may reduce oxidative stress and inflammation in neuronal cells, providing a protective effect against neurotoxicity .

Chemical Synthesis and Material Science

In material science, derivatives of this compound are being explored for their use in synthesizing novel polymers and materials with specific electrical and optical properties.

  • Application Example : Researchers have synthesized polymer composites incorporating this compound, achieving enhanced conductivity and thermal stability .

Mechanism of Action

The mechanism of action of 5-Dimethylamino-6,7,8,9-tetrahydro-5H-benzocycloheptene hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, modulating their activity, and influencing various biochemical processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Variations and Their Implications

The benzocycloheptene core is shared among analogs, but substituent variations significantly alter physicochemical and biological properties. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Benzocycloheptene Derivatives
Compound Name Substituents Molecular Formula Molecular Weight Key Properties Source
5-Dimethylamino-6,7,8,9-tetrahydro-5H-benzocycloheptene hydrochloride Dimethylamino at position 5 C₁₉H₂₁NCl 299.87 Acute toxicity (LD₅₀: 100 mg/kg, mice, intraperitoneal)
5-Ethylamino-6,7,8,9-tetrahydro-5H-benzocycloheptene hydrochloride Ethylamino (-NHCH₂CH₃) at position 5 C₁₅H₂₁NCl Not reported Unknown toxicity; potential reduced steric hindrance compared to dimethylamino analog
2,3,7-Trihydroxy-5-(3,4-dihydroxy-E-styryl)-6,7,8,9-tetrahydro-5H-benzocycloheptene Trihydroxy groups, styryl substituent C₁₉H₂₀O₅ Not reported PTP1B inhibitor (anti-diabetic potential); enhanced hydrogen bonding capacity
cis-6-Amino-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-ol Amino (-NH₂) and hydroxyl (-OH) groups C₁₁H₁₅NO 177.115 High polarity; potential for improved bioavailability
5-Amino-6,7,8,9-tetrahydro-5H-benzo[7]annulene-5-carboxylic acid hydrochloride Amino and carboxylic acid (-COOH) groups C₈H₉ClNO₄S₂ 282.74 Ionizable groups may enhance solubility and metabolic stability

Pharmacological and Toxicological Insights

  • Toxicity: The dimethylamino analog exhibits notable acute toxicity (LD₅₀: 100 mg/kg in mice), whereas toxicity data for ethylamino and other analogs remain unreported . This suggests that the dimethylamino group may contribute to higher reactivity or metabolic activation.
  • Bioactivity :
    • The trihydroxy-styryl derivative demonstrates strong binding to PTP1B (protein tyrosine phosphatase 1B), a target for diabetes therapy, likely due to its multiple hydroxyl groups and extended conjugation .
    • The carboxylic acid derivative () may exhibit improved solubility and pharmacokinetics due to ionization at physiological pH.
  • Structural Dynamics : NMR studies () on related benzocycloheptene derivatives reveal that substituent positions (e.g., regions A and B in Figure 6) alter chemical environments, impacting reactivity and interaction profiles.

Physicochemical Properties

  • Solubility: Polar substituents (e.g., hydroxyl, carboxylic acid) enhance water solubility, whereas lipophilic groups (e.g., dimethylamino, ethylamino) may improve membrane permeability.
  • Metabolic Stability: The presence of electron-withdrawing groups (e.g., carboxylic acid) could reduce cytochrome P450-mediated metabolism compared to electron-donating groups (e.g., amino) .

Biological Activity

5-Dimethylamino-6,7,8,9-tetrahydro-5H-benzocycloheptene hydrochloride is a bicyclic organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its structural characteristics, synthesis methods, and biological activity based on diverse sources.

Synthesis Methods

The synthesis of 5-Dimethylamino-6,7,8,9-tetrahydro-5H-benzocycloheptene hydrochloride typically involves multi-step organic reactions. While specific synthetic routes for this compound are not extensively documented in the literature, similar compounds often utilize methods such as:

  • Cyclization reactions : To form the bicyclic structure.
  • Alkylation processes : To introduce the dimethylamino group.
  • Hydrochloride formation : To enhance solubility and stability.

Anticancer Properties

Research indicates that compounds related to 5-Dimethylamino-6,7,8,9-tetrahydro-5H-benzocycloheptene exhibit diverse biological activities including anticancer effects. For instance:

  • Mechanism of Action : Similar compounds have been shown to induce apoptosis in various cancer cell lines through mitochondrial pathways. Studies involving derivatives of podophyllotoxin—a structurally related compound—demonstrate significant cytotoxicity against human tumor cell lines with IC50 values ranging from 6.7 µM to 72.9 µM .
Compound IC50 (µM) Cancer Cell Line
Podophyllotoxin6.7 - 72.9Various human tumor cells
5-Dimethylamino...TBDTBD

Antimicrobial Activity

Preliminary studies suggest that the compound may also exhibit antimicrobial properties. Compounds with similar structures have been evaluated for their bacteriostatic effects against various pathogens, indicating potential applications in treating infections .

Case Studies and Research Findings

  • Cell Line Studies : In vitro studies have shown that compounds structurally related to 5-Dimethylamino-6,7,8,9-tetrahydro-5H-benzocycloheptene can inhibit cell proliferation and induce apoptosis in cancer cell lines such as SGC-7901. These studies utilized MTT assays to assess cell viability and flow cytometry to evaluate apoptotic markers .
  • Structural Activity Relationship (SAR) : Research on related compounds has established a SAR framework that helps predict the biological activity based on structural modifications. This information is crucial for designing new derivatives with enhanced efficacy and reduced toxicity .
  • Pharmacological Assessments : The pharmacological profile of similar bicyclic compounds has been explored extensively, revealing their potential as vascular-disrupting agents and their mechanisms involving tubulin binding and microtubule destabilization .

Q & A

Q. What are the recommended storage and handling protocols for this compound to ensure stability and safety in laboratory settings?

  • Methodological Answer : Store in sealed glass containers protected from light at cool room temperature (preferably below 25°C) in a well-ventilated area. Avoid exposure to strong oxidizers and moisture. Use personal protective equipment (PPE), including nitrile gloves, safety goggles, and lab coats. Local exhaust ventilation is recommended during handling to minimize inhalation risks .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?

  • Methodological Answer : Combine ¹H/¹³C NMR to verify the aromatic and aliphatic proton environments, particularly focusing on the dimethylamino group and tetrahydrobenzocycloheptene backbone. High-resolution mass spectrometry (HRMS) can confirm molecular weight (299.87 g/mol for the hydrochloride salt, as per RTECS data). IR spectroscopy may identify characteristic amine and hydrochloride functional groups .

Q. What initial toxicological assessments are critical for preclinical studies involving this compound?

  • Methodological Answer : Conduct acute toxicity screening via intraperitoneal administration in rodent models (e.g., LD50 determination; reported as 100 mg/kg in mice). Monitor for neurotoxic or cardiovascular effects due to structural similarities to benzocycloheptene derivatives. Pair in vitro assays (e.g., cytotoxicity in hepatocyte cell lines) with in vivo studies for comprehensive risk assessment .

Advanced Research Questions

Q. What strategies resolve discrepancies in NMR spectral data for stereoisomers of this compound?

  • Methodological Answer : Use chiral chromatography (e.g., HPLC with a chiral stationary phase) to separate enantiomers. Validate stereochemical assignments via X-ray crystallography or computational modeling (e.g., density functional theory (DFT) for predicting NMR chemical shifts). Compare experimental data with synthesized stereopure reference standards .

Q. How can in silico modeling predict metabolic pathways, and what experimental validations are required?

  • Methodological Answer : Employ CYP450 enzyme docking simulations (e.g., using AutoDock Vina) to identify potential Phase I metabolites. Validate predictions with in vitro microsomal assays (e.g., human liver microsomes + NADPH cofactor). Use LC-MS/MS to detect and quantify metabolites. Cross-reference with toxicity databases (e.g., RTECS) for risk prioritization .

Q. What challenges arise in scaling up synthesis while maintaining stereochemical purity?

  • Methodological Answer : Key challenges include controlling ring strain in the benzocycloheptene core during cyclization and minimizing racemization at the dimethylamino group. Optimize reaction conditions (e.g., low-temperature catalytic hydrogenation) and employ asymmetric catalysis (e.g., chiral ligands in transition metal complexes). Monitor purity via HPLC with chiral detectors at each synthetic step .

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